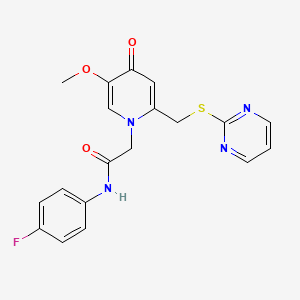

1-Ethynylcyclopentanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Ethynylcyclopentanecarboxylic acid” is a derivative of cyclopentanecarboxylic acid . Cyclopentanecarboxylic acid is an organic compound with the formula C5H9CO2H. It is a colorless nonvolatile oil .

Synthesis Analysis

Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .

Molecular Structure Analysis

The molecular structure of cyclopentanecarboxylic acid consists of a five-membered ring (cyclopentane) with a carboxylic acid functional group attached . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

Physical and Chemical Properties Analysis

Cyclopentanecarboxylic acid has a molar mass of 114.144 g·mol −1, appears as a colorless oil, and has a density of 1.0510 g/cm 3 . It has a melting point of −7 °C and a boiling point of 212 °C .

Wissenschaftliche Forschungsanwendungen

Cyclopropyl Alkynes as Mechanistic Probes

Cyclopropyl alkynes, including compounds with structural similarities to 1-Ethynylcyclopentanecarboxylic acid, have been investigated for their reactivity under different conditions, serving as mechanistic probes for vinyl radical and ionic intermediates. The study provides insights into the mechanistic pathways and reactivity profiles of alkynes adjacent to cyclopropyl rings, potentially relevant for understanding the reactivity of this compound under various conditions (Gottschling et al., 2005).

Structural Transformations and Luminescence

The reaction of 5-Ethynyl-1,3-benzenedicarboxylic acid with lead(II) acetate demonstrates the potential for significant structural transformations upon desolvation, leading to a 2D network with altered space group and luminescence properties. This highlights the structural versatility and potential for optoelectronic applications of ethynyl-substituted carboxylic acids (Knichal et al., 2014).

Organometallic Acceptors and Sensing Applications

Organometallic acceptors with ethynyl functionality, similar in functional groups to this compound, have been synthesized and used in the self-assembly of metallamacrocycles. These compounds exhibit fluorescence and have potential applications in sensing, particularly for detecting electron-deficient compounds like picric acid, demonstrating the potential utility of ethynyl-functionalized compounds in sensor development (Shanmugaraju et al., 2011).

Safety and Hazards

Zukünftige Richtungen

The catalytic reduction of carboxylic acid derivatives, including “1-Ethynylcyclopentanecarboxylic acid”, has witnessed a rapid development in recent years . Future research could focus on exploring how particular isoforms contribute to a specific plant’s response to various abiotic stresses and understanding how they are regulated .

Wirkmechanismus

Target of Action

The primary targets of 1-Ethynylcyclopentanecarboxylic acid are currently unknown. This compound is structurally similar to cyclopentanecarboxylic acid , which suggests that it may interact with similar biological targets.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to cyclopentanecarboxylic acid , it might be involved in similar biochemical pathways.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well studied. As such, its bioavailability and how it is processed in the body remain unknown. Further pharmacokinetic studies are needed to understand these properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect its action. Without specific research on this compound, it’s difficult to make definitive statements about the influence of environmental factors .

Biochemische Analyse

Biochemical Properties

It is structurally similar to 1-Aminocyclopropane-1-carboxylic acid (ACC), which is known to be the direct precursor of the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Cellular Effects

The cellular effects of 1-Ethynylcyclopentanecarboxylic acid are not well-documented. Acc, a structurally similar compound, has been shown to have significant effects on plant cells. For example, abiotic stress induces the ethylene precursor ACC in plants, which consequently enhances ethylene production and inhibits plant growth .

Molecular Mechanism

Acc, a structurally similar compound, is known to be converted to ethylene by ACC oxidase (ACO) .

Metabolic Pathways

Acc, a structurally similar compound, is known to be involved in the ethylene biosynthesis pathway .

Transport and Distribution

Acc, a structurally similar compound, is known to be transported throughout the plant over short and long distances .

Subcellular Localization

Acc, a structurally similar compound, is mainly in the cytosol of the apple fruit pericarp tissue .

Eigenschaften

IUPAC Name |

1-ethynylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-8(7(9)10)5-3-4-6-8/h1H,3-6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWTVUGVKFNSFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-Oxo-4H-1,4-benzoxazin-6-yl)ethyl]prop-2-ynamide](/img/structure/B2859697.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859699.png)

![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2859702.png)

![4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride](/img/structure/B2859704.png)

![methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2859706.png)

![N-(2-ethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2859709.png)

![8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2859711.png)